2-(4-ethoxyphenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide
Description
2-(4-ethoxyphenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a quinazolinone moiety, making it a subject of interest for researchers.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-3-31-21-13-11-18(12-14-21)15-24(29)27-19-7-6-8-20(16-19)28-17(2)26-23-10-5-4-9-22(23)25(28)30/h4-14,16H,3,15H2,1-2H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJUNFAIADSHJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-ethoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 3-(2-methyl-4-oxoquinazolin-3-yl)aniline in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to 2-(4-ethoxyphenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide. For instance, derivatives of quinazoline have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Quinazoline Derivatives
A study demonstrated that quinazoline derivatives exhibited potent anticancer activity against human breast cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in cancer cell signaling pathways, leading to reduced cell viability and increased apoptosis rates .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that certain derivatives possess significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents.
Case Study: Antimicrobial Screening
In a comparative study, several synthesized quinazoline derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that some compounds had Minimum Inhibitory Concentrations (MIC) lower than standard antibiotics, suggesting their efficacy as alternative treatments for bacterial infections .
Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) is crucial in treating neurodegenerative diseases like Alzheimer’s. Compounds similar to this compound have been investigated for their potential as AChE inhibitors.
Case Study: Neuroprotective Effects
Research has shown that certain quinazoline derivatives exhibit strong AChE inhibitory activity, with IC50 values indicating their effectiveness in enhancing acetylcholine levels in the brain. This suggests a promising avenue for developing treatments for cognitive decline associated with Alzheimer’s disease .
Anti-inflammatory Effects
Inflammation is a significant factor in various chronic diseases. Compounds derived from quinazolines have been studied for their anti-inflammatory properties.
Case Study: In Vivo Models
In vivo studies demonstrated that certain analogs significantly reduced inflammation markers in animal models of arthritis. These findings suggest that the compound may modulate inflammatory pathways, providing a therapeutic strategy for inflammatory diseases .
Synthesis and Structural Insights
The synthesis of this compound involves several steps, including the formation of key intermediates that contribute to its biological activity.
Synthesis Overview
The synthesis typically involves:
- Formation of the quinazoline core through cyclization reactions.
- Introduction of the ethoxyphenyl group via nucleophilic substitution.
- Final acetamide formation through acylation reactions.
This multi-step synthesis allows for modifications that can enhance biological activity or selectivity towards specific targets .
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. The quinazolinone moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-ethoxyphenyl)acetic acid
- 2-methyl-4-oxoquinazoline
- N-(3-phenyl)acetamide
Uniqueness
2-(4-ethoxyphenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is unique due to its combined structural features of an ethoxyphenyl group and a quinazolinone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinazoline core, which is known for its role in various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, a related quinazoline derivative demonstrated significant cytotoxicity against various cancer cell lines, including lung and breast cancer cells. The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways such as PI3K/Akt and MAPK .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain. A study reported that derivatives of quinazoline exhibited COX-2 inhibitory activity, suggesting that the target compound may share similar properties .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, this compound has shown promise as an antimicrobial agent. Compounds with phenoxy-N-arylacetamide scaffolds have been reported to possess significant antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways .
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a quinazoline derivative in vitro against several cancer cell lines using the Sulforhodamine B (SRB) assay. The results indicated that the compound exhibited IC50 values in the micromolar range, with notable selectivity towards cancer cells over normal cells. The study concluded that modifications to the quinazoline structure could enhance its anticancer activity .
Study 2: COX-2 Inhibition
In another investigation focused on anti-inflammatory properties, a series of quinazoline derivatives were synthesized and tested for COX-2 inhibition. One derivative showed up to 47% inhibition at a concentration of 10 µM. This finding underscores the potential for developing new anti-inflammatory agents based on this scaffold .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(4-ethoxyphenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Construct the quinazolinone core via cyclization of anthranilic acid derivatives or substituted benzamides under acidic conditions (e.g., acetic acid/HCl) .
- Step 2 : Introduce the 4-ethoxyphenylacetamide moiety through nucleophilic substitution or coupling reactions. For example, react the quinazolinone intermediate with 2-(4-ethoxyphenyl)acetyl chloride in the presence of a base (e.g., Na₂CO₃) in DMF at 60–80°C .
- Critical Parameters : Reaction time (12–24 hrs), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (1:1.5 for intermediate:acylating agent) are key to achieving yields >70% .
Q. Which analytical techniques are most effective for characterizing this compound, and how should spectral data be interpreted?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm regiochemistry. For example, the quinazolinone carbonyl (C=O) resonates at δ ~168–170 ppm, while the acetamide NH appears as a broad singlet at δ ~7.6–7.8 ppm .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]⁺ peak at m/z ~458) and detect fragmentation patterns (e.g., loss of ethoxyphenyl group at m/z ~315) .
- IR Spectroscopy : Key stretches include C=O (quinazolinone) at ~1670 cm⁻¹ and N-H (acetamide) at ~3300 cm⁻¹ .
Q. How can preliminary bioactivity screening be designed to assess this compound’s potential as a kinase inhibitor or antimicrobial agent?
- Methodological Answer :
- Kinase Inhibition : Use fluorescence-based ATPase assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR, VEGFR) at 1–100 µM concentrations. Compare IC₅₀ values with positive controls (e.g., Gefitinib) .
- Antimicrobial Screening : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentrations (MICs) <50 µg/mL suggest promising activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to identify critical functional groups for target selectivity?
- Methodological Answer :
- Modular Synthesis : Systematically vary substituents (e.g., replace ethoxy with methoxy or halogens on the phenyl ring; modify the quinazolinone methyl group) .
- Biological Testing : Correlate substituent changes with activity shifts. For example, bulkier groups (e.g., isopropyl) on the acetamide nitrogen may enhance kinase selectivity by occupying hydrophobic pockets .
- Data Analysis : Use multivariate regression to quantify contributions of electronic (Hammett σ) and steric (Taft Es) parameters to bioactivity .
Q. What computational strategies are recommended for predicting binding modes and optimizing pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Prioritize poses with hydrogen bonds to hinge regions (e.g., Met793 in EGFR) .
- ADMET Prediction : Apply tools like SwissADME or pkCSM to estimate solubility (LogS > -4), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and cytochrome P450 inhibition (avoid IC₅₀ < 1 µM for CYP3A4) .
Q. How should researchers address contradictions between in vitro potency and in vivo efficacy data?
- Methodological Answer :
- Solubility Optimization : If in vitro activity is high but in vivo efficacy is low, reformulate using PEGylated nanoparticles or cyclodextrin complexes to enhance bioavailability .
- Metabolic Stability : Perform microsomal stability assays (human/rodent liver microsomes). If rapid clearance is observed, introduce electron-withdrawing groups (e.g., CF₃) to block oxidative metabolism .
Q. What experimental protocols are recommended for in vivo toxicity and efficacy studies in rodent models?
- Methodological Answer :
- Acute Toxicity : Administer 10–1000 mg/kg doses orally to BALB/c mice (n=6/group). Monitor for 14 days; calculate LD₅₀ using probit analysis .
- Efficacy Models : For anticancer studies, use xenograft models (e.g., HCT-116 colon cancer) with daily oral dosing (50–100 mg/kg). Measure tumor volume reduction via calipers and confirm via PET-CT .
- Histopathology : Collect liver/kidney tissues post-sacrifice; assess necrosis, inflammation, and enzyme markers (ALT, creatinine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
